5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolotriazines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-d][1,2,4]triazinone core substituted with chloro and fluoro groups on the benzyl and phenyl rings. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Cyclization to form the triazine ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the triazine ring.
Substitution reactions: The final step involves introducing the chloro and fluoro substituents onto the benzyl and phenyl rings through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 5-(2-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 5-(2-chloro-4-fluorobenzyl)-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Uniqueness
The uniqueness of 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups on the benzyl and phenyl rings can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
The compound 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a member of the pyrazolo[1,5-d][1,2,4]triazine family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound.
Synthesis and Structural Characterization
The synthesis of the target compound involves multiple steps that typically include the formation of the pyrazolo[1,5-d][1,2,4]triazine core followed by functionalization with specific aryl groups. The general synthetic route includes:
- Formation of the pyrazolo[1,5-d][1,2,4]triazine core : This is achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Substitution reactions : The introduction of the 2-chloro-4-fluorobenzyl and 4-fluorophenyl groups is accomplished via nucleophilic substitution methods.
The molecular structure can be confirmed using techniques such as NMR spectroscopy and X-ray crystallography.
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its anticancer properties and enzyme inhibition effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-d][1,2,4]triazine derivatives against several human cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), K-562 (chronic myelogenous leukemia).
- Findings : In vitro assays indicated that while some pyrazolo derivatives exhibited cytotoxic effects against these cell lines, the specific compound showed limited activity in inhibiting cell proliferation at tested concentrations .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key protein kinases involved in cancer progression:
- Kinases Studied : CDK2/cyclin E and Abl protein kinases.
- Results : The compound did not demonstrate significant inhibition against these kinases compared to previously reported derivatives . This could be attributed to structural differences that affect binding affinity.
The biological mechanisms through which this compound exerts its effects may involve:
- Interference with cellular signaling pathways : By inhibiting specific kinases that regulate cell cycle progression and apoptosis.
- Induction of apoptosis : Potentially through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins.
Case Studies
Several case studies have investigated the biological profiles of similar compounds within the pyrazolo[1,5-d][1,2,4]triazine class:
-
Study on Analog Compounds :
- A series of derivatives were synthesized and tested for their anticancer activity. Some showed promising results with IC50 values in low micromolar ranges against various cancer cell lines .
- Structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly influenced biological activity.
- Molecular Docking Studies :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Target | Outcome |
---|---|---|
Anticancer Activity | MCF-7 Cell Line | Limited cytotoxicity observed |
K-562 Cell Line | No significant effect | |
Enzyme Inhibition | CDK2/cyclin E | No significant inhibition |
Abl Kinase | No significant inhibition |
Properties
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF2N4O/c19-15-7-14(21)6-3-12(15)9-24-18(26)17-8-16(23-25(17)10-22-24)11-1-4-13(20)5-2-11/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOHHZCVCZDQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC4=C(C=C(C=C4)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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